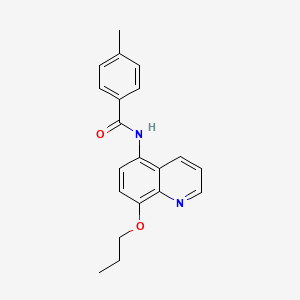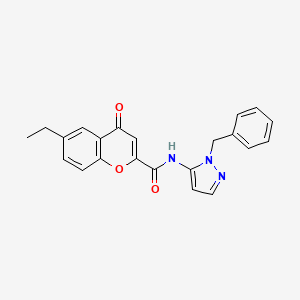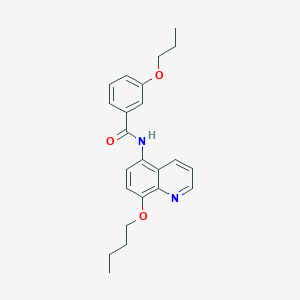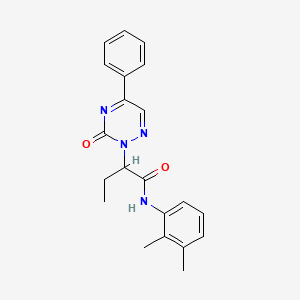![molecular formula C22H23N3O3 B11317592 1-(4-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B11317592.png)
1-(4-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE is a synthetic organic compound that features a piperidine ring, an oxadiazole ring, and a phenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the Phenoxy Group: This step might involve nucleophilic aromatic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the piperidine derivative with the oxadiazole-phenoxy intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(4-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(4-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
1-(4-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE: can be compared with other compounds containing piperidine, oxadiazole, or phenoxy groups.
Structural Analogues: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 1-(4-METHYLPIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE lies in its specific combination of functional groups, which might confer unique biological or chemical properties.
属性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-(4-methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone |
InChI |
InChI=1S/C22H23N3O3/c1-16-11-13-25(14-12-16)20(26)15-27-19-10-6-5-9-18(19)21-23-22(28-24-21)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 |
InChI 键 |
NWNLNJBRHQCSLW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11317510.png)
![2-(2-bromophenyl)-7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317516.png)
![1-(Azepan-1-yl)-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone](/img/structure/B11317523.png)
![N-(4-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317530.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11317535.png)

![1-(3,4-Dihydroxyphenyl)-2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]ethan-1-one](/img/structure/B11317559.png)

![2-bromo-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11317570.png)

![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11317581.png)


![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317600.png)
